3,5-Difluorotoluene

Beschreibung

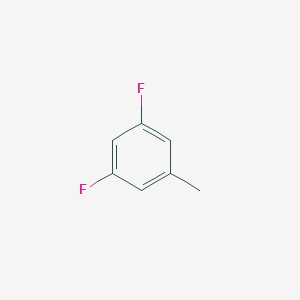

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISYUYYETHYYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380867 | |

| Record name | 3,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117358-51-7 | |

| Record name | 3,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-difluorotoluene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols for various synthetic routes and presents a thorough analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1][2] It is soluble in common organic solvents such as ethanol, xylene, and acetone.[3] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂ | [1][2] |

| Molecular Weight | 128.12 g/mol | [1][2] |

| CAS Number | 117358-51-7 | [4] |

| Boiling Point | 117.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.456 | [3] |

| Flash Point | 16.4 °C | [3] |

| Vapor Pressure | 20.6 mmHg at 25 °C | [3] |

Synthesis of this compound

Several synthetic pathways have been established for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.

Method 1: Reduction of 1-(bromomethyl)-3,5-difluorobenzene

A common and effective method involves the reduction of 1-(bromomethyl)-3,5-difluorobenzene using a palladium on carbon (Pd/C) catalyst.

Experimental Protocol:

A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours.[5] Following the reaction, the mixture is filtered to remove the catalyst. The resulting filtrate is then dried over anhydrous sodium sulfate and filtered again.[5] The final product can be used directly in subsequent steps or further purified if necessary.

Reaction Workflow:

Method 2: Synthesis from 3,5-Difluoroaniline via Diazotization Reactions

General Balz-Schiemann Reaction Pathway:

The Balz-Schiemann reaction involves the conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[6] The process generally involves diazotization of the aniline with a nitrite source in the presence of tetrafluoroboric acid, followed by thermal or photochemical decomposition of the resulting diazonium salt.[6] Recent advancements have focused on greener approaches, such as using ionic liquids as the reaction medium to improve safety and product purity.[7]

General Sandmeyer Reaction Considerations:

The Sandmeyer reaction is another powerful tool for the conversion of aryl amines to aryl halides.[6] This reaction typically involves the use of a copper(I) salt as a catalyst.[6] While traditionally used for introducing chloro and bromo substituents, modifications exist for fluorination.

Method 3: Grignard Reaction of 3,5-Difluorobenzyl Bromide

This compound can also be synthesized via a Grignard reaction starting from 3,5-difluorobenzyl bromide.

Experimental Protocol:

A detailed protocol for the direct synthesis of this compound via this method was not found in the search results. However, the general procedure involves the formation of the Grignard reagent, 3,5-difluorobenzylmagnesium bromide, by reacting 3,5-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. This is followed by quenching the Grignard reagent with a proton source, such as water or a dilute acid, to yield this compound.

Characterization of this compound

A comprehensive characterization of this compound is crucial for confirming its identity and purity. The following section details its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by the following signals:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| 6.56 ppm | Doublet | 6.0 Hz | 2 Aromatic Protons | [5] |

| 6.47 ppm | Triplet | 9.0 Hz | 1 Aromatic Proton | [5] |

| 2.22 ppm | Singlet | - | 3 Methyl Protons | [5] |

¹³C-NMR Spectroscopy:

While a fully assigned ¹³C-NMR spectrum for this compound was not explicitly found, the carbon chemical shifts and carbon-fluorine coupling constants are highly sensitive to the positions of the fluorine atoms and are instrumental in structure determination.[8] General trends for fluorinated aromatic compounds suggest that the carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching vibrations. A detailed experimental spectrum with peak assignments was not available in the search results. However, based on general knowledge of IR spectroscopy, the following regions would be of interest:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~3000-2850 cm⁻¹: Methyl C-H stretching

-

~1600-1450 cm⁻¹: Aromatic C=C stretching

-

~1300-1000 cm⁻¹: C-F stretching (strong absorptions)

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) or fluorine atoms. A study on related polyfluorophenyl cations suggests that the expulsion of difluorocarbene (CF₂) can be a characteristic fragmentation pathway.[1]

Conclusion

This technical guide has summarized the key aspects of the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into the optimization of synthesis from 3,5-difluoroaniline and a more detailed analysis of the ¹³C-NMR, IR, and mass spectra would provide an even more complete understanding of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 117358-51-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorotoluene is a fluorinated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, consisting of a toluene molecule with two fluorine atoms at the 3 and 5 positions, imparts unique electronic and metabolic stability to the molecules derived from it.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and safety information, to support its application in research and development.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature with a faint, aromatic odor.[1] The strong carbon-fluorine bonds in its structure contribute to its enhanced chemical stability.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,3-Difluoro-5-methylbenzene | [2] |

| CAS Number | 117358-51-7 | [2] |

| Molecular Formula | C₇H₆F₂ | [2] |

| Molecular Weight | 128.12 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, aromatic | [1] |

| Boiling Point | 117.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.456 | [3] |

| Vapor Pressure | 20.6 mmHg at 25°C | [3] |

| Flash Point | 16.4°C | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, xylene, and acetone. | [1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference |

| ¹H-NMR (500 MHz, CDCl₃) | δ 6.56 (d, 2H, J=6.0 Hz), 6.47 (t, 1H, J=9.0 Hz), 2.22 (s, 3H) | |

| IR Spectrum | Data not available in search results. | |

| Mass Spectrum | Data not available in search results. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 1-(bromomethyl)-3,5-difluorobenzene.

-

Procedure: A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Palladium on carbon (Pd/C) (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours. The mixture is then filtered, and the filtrate is dried over anhydrous sodium sulfate (Na₂SO₄). The resulting solution containing this compound is used directly in the next step without further purification.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

-

Procedure:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the initial temperature.

-

The heating is then stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Measurement of Density

The density of a liquid can be determined using a pycnometer, which is a flask with a precise volume.

-

Procedure:

-

A clean and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again (m₂).

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

-

The density of this compound (ρ) is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water

-

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is measured using a refractometer.

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to align the dividing line with the crosshairs in the eyepiece.

-

The refractive index is read directly from the scale. The temperature at which the measurement is made should also be recorded.

-

Determination of Flash Point

The flash point is the lowest temperature at which a volatile liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for determining the flash point.

-

Procedure:

-

A sample of this compound is placed in a closed cup apparatus.

-

The sample is heated at a slow, constant rate.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite when the ignition source is applied.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[1]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1] Keep containers tightly closed.

-

Handling: Use in a well-ventilated area. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing.

Logical Relationships of Physicochemical Properties

The molecular structure of this compound directly influences its physicochemical properties. The presence of two electronegative fluorine atoms and a methyl group on the benzene ring dictates its polarity, intermolecular forces, and reactivity.

Caption: Structural features of this compound and their influence on its properties and applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in synthetic chemistry. The data and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals in drug development and other scientific fields, facilitating the safe and effective use of this versatile chemical intermediate.

References

An In-depth Technical Guide to 3,5-Difluorotoluene (CAS No. 117358-51-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Difluorotoluene, a key organofluorine intermediate in various fields of chemical synthesis. It details the compound's physicochemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Introduction

This compound, also known as 1,3-difluoro-5-methylbenzene, is an aromatic organic compound with the chemical formula C₇H₆F₂.[1][2][3] It is characterized by a toluene molecule substituted with two fluorine atoms at the 3 and 5 positions of the benzene ring.[1] This substitution pattern imparts unique electronic properties and enhanced chemical stability due to the strong carbon-fluorine bonds.[1] As a result, this compound serves as a critical building block and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science industries.[1][2] The presence of fluorine can modulate the reactivity, metabolic stability, and bioavailability of derivative compounds, making it a valuable moiety in drug design.[1][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a distinct aromatic odor.[1][2] It is soluble in common organic solvents like ethanol, xylene, and acetone. The key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 117358-51-7 | [5] |

| Molecular Formula | C₇H₆F₂ | [5] |

| Molecular Weight | 128.12 g/mol | [1][5] |

| Density | 1.122 g/cm³ (Predicted) | |

| Boiling Point | 117.6 ± 20.0 °C (Predicted) | |

| Flash Point | 16.4 °C | |

| Vapor Pressure | 20.6 mmHg at 25°C | |

| Refractive Index | 1.456 | |

| logP (Octanol/Water) | 2.73 (at 20°C) |

Synthesis and Experimental Protocols

This compound is produced synthetically, as it does not occur naturally in significant amounts.[1] Common industrial preparation methods include the selective fluorination of toluene derivatives or transition-metal-catalyzed cross-coupling reactions.[1] A documented laboratory-scale synthesis involves the catalytic hydrogenation of a brominated precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from 1-(bromomethyl)-3,5-difluorobenzene.

Materials:

-

1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol)

-

10% Palladium on Carbon (Pd/C) (3 g)

-

Anhydrous Sodium Acetate (140 g, 1.7 mol)

-

Anhydrous Ether (250 mL)

-

Hydrogen Gas (H₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-(bromomethyl)-3,5-difluorobenzene, 10% Pd/C, and sodium acetate is prepared in a reaction vessel with anhydrous ether.[6]

-

The mixture is stirred vigorously under a hydrogen atmosphere at standard atmospheric pressure.[6]

-

The reaction is allowed to proceed for 24 hours.[6]

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst and any solid residues.[6]

-

The resulting filtrate is dried over anhydrous sodium sulfate to remove residual water.[6]

-

The dried solution is filtered again, yielding the this compound product in an ether solution, which can be used directly for subsequent steps or purified further by distillation.[6]

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[2] Its unique structure is leveraged to create more complex molecules with specific desired properties.

-

Pharmaceutical Synthesis: In drug development, the difluorotoluene moiety is incorporated into lead compounds to enhance metabolic stability and improve pharmacokinetic profiles.[1][4] The high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, which is crucial for binding to biological targets.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to produce advanced pesticides and herbicides where increased stability and efficacy are required.[1]

-

Materials Science: It serves as a precursor for fluorinated compounds used in the development of specialty polymers and other advanced materials.[2]

-

Oxidation to Aldehyde: this compound can be oxidized to produce 3,5-difluorobenzaldehyde, another important intermediate. One patented method uses hydrogen peroxide as an oxidant with a metal ion complex catalyst in a continuous-flow reactor.[7]

Safety and Handling

This compound is a flammable liquid and poses moderate health hazards.[1][5] Proper handling and storage are essential to ensure laboratory safety.

GHS Hazard Information:

| Hazard Code | Description | Class |

| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor | Flammable liquids |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |

(Source: PubChem[5])

Handling and Storage Recommendations:

| Aspect | Guideline |

| Handling | Work in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or aerosols.[8] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and safety glasses.[8] Keep away from heat, sparks, open flames, and other ignition sources.[9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from strong oxidizing agents and strong acids.[1] |

| First Aid | In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water. In case of eye contact: Rinse cautiously with water for several minutes.[8] If inhaled: Move the person to fresh air. If swallowed: Do not induce vomiting due to aspiration risk; seek immediate medical attention. |

Conclusion

This compound (CAS No. 117358-51-7) is a foundational chemical intermediate with significant utility in the pharmaceutical and agrochemical sectors. Its defining characteristic—the strategic placement of two fluorine atoms—provides a powerful tool for chemists to enhance the stability and bioactivity of target molecules. While its flammability and irritant properties necessitate careful handling, its value in the synthesis of advanced chemical entities makes it an indispensable compound in modern research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 117358-51-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by this compound continuous oxidation - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,5-Difluorotoluene: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the key spectroscopic data for 3,5-Difluorotoluene, an important fluorinated aromatic compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No. 117358-51-7).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.56 | Doublet (d) | 2H | 6.0 | H-2, H-6 |

| 6.47 | Triplet (t) | 1H | 9.0 | H-4 |

| 2.22 | Singlet (s) | 3H | - | -CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz[1]

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the searched resources. Predicted data may be available through specialized chemical software.

IR Spectroscopy Data

Specific experimental IR absorption peaks for this compound were not available in the searched resources. General expected absorptions for a substituted aromatic compound would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.

Mass Spectrometry Data

A detailed experimental mass spectrum with fragmentation analysis for this compound was not found in the searched resources. The predicted monoisotopic mass is 128.0438 u.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology: A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), to avoid interference from solvent protons. The sample is placed in a strong magnetic field of a Nuclear Magnetic Resonance (NMR) spectrometer. The atomic nuclei, particularly ¹H and ¹³C, are irradiated with radiofrequency pulses, causing them to absorb energy and resonate at specific frequencies. The resulting signals are detected and processed to generate an NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the sample is placed directly on a crystal (e.g., diamond or zinc selenide). Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The transmitted radiation is detected, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI). The resulting positively charged ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector measures the abundance of each ion, and a mass spectrum is produced, which is a plot of relative intensity versus m/z.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3,5-Difluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluorotoluene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, established experimental methodologies for solubility determination, and theoretical models for solubility prediction.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₆F₂. It is a colorless liquid at room temperature and is recognized for its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available chemical information, this compound is generally described as being soluble in common organic solvents.[1] This solubility is attributed to its aromatic nature and the presence of fluorine atoms, which can participate in various intermolecular interactions with solvent molecules.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Organic Solvent | Common Name | Solvent Type | Qualitative Solubility |

| Ethanol | Alcohol | Polar Protic | Soluble[1] |

| Xylene | - | Non-polar Aromatic | Soluble[1] |

| Acetone | Ketone | Polar Aprotic | Soluble[1] |

It is important to note that while "soluble" indicates that a significant amount of this compound will dissolve in these solvents, the precise concentrations have not been formally documented in readily available literature. For applications requiring exact concentrations, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used static equilibrium (shake-flask) method.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

3.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of a visible excess of the solute is crucial to ensure that the solution is saturated.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to permit the undissolved solute to settle. For finer separation, the mixture can be centrifuged.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Filtration: Immediately filter the collected aliquot through a chemically resistant syringe filter to remove any remaining microscopic particles of the undissolved solute.

-

Dilution and Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL or mol/L.

Theoretical Prediction of Solubility: The UNIFAC Model

In the absence of experimental data, theoretical models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be employed to predict the solubility of organic compounds. UNIFAC is a group-contribution method that estimates activity coefficients, which in turn can be used to calculate phase equilibria, including solid-liquid or liquid-liquid equilibria (solubility).

The UNIFAC method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. The activity coefficient is calculated from a combinatorial part, which accounts for the size and shape differences between molecules, and a residual part, which accounts for the energetic interactions between the functional groups.

4.1. Logical Relationship for UNIFAC-based Solubility Prediction

Caption: Logical steps for solubility prediction using the UNIFAC model.

While a detailed tutorial on UNIFAC calculations is beyond the scope of this guide, researchers can utilize various chemical engineering software packages that have implemented the UNIFAC model. It is important to note that the accuracy of UNIFAC predictions can vary depending on the availability and quality of the group interaction parameters.

Conclusion

References

In-Depth Technical Guide: Molecular Structure and Conformation of 3,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 3,5-difluorotoluene, a molecule of interest in organic synthesis and medicinal chemistry. This document synthesizes experimental and theoretical data to offer a detailed understanding of its geometric parameters and conformational dynamics.

Core Molecular Properties

This compound (C₇H₆F₂) is an aromatic hydrocarbon where a benzene ring is substituted with a methyl group and two fluorine atoms at the 3 and 5 positions.[1] The presence of the fluorine atoms significantly influences the molecule's electronic properties and conformational behavior.

Molecular Structure and Conformation

The primary conformation of this compound has been elucidated through a combination of jet-cooled rotational spectroscopy and computational chemistry. The molecule exhibits a low barrier to internal rotation of the methyl group, a key factor in its conformational dynamics.

Experimental Determination

The molecular structure and conformational properties of this compound have been precisely determined using jet-cooled Fourier transform microwave (FTMW) spectroscopy. This high-resolution technique allows for the accurate measurement of rotational constants and the determination of the potential barrier hindering the internal rotation of the methyl group.

A study of the jet-cooled rotational spectra of 2,6- and this compound revealed crucial insights into their structure. For this compound, the analysis of the rotational spectrum, including observations of Stark effects and carbon isotopic species, provided detailed structural data and the electric dipole moment.

Experimental Protocol: Jet-Cooled Fourier Transform Microwave Spectroscopy

The experimental setup for the rotational spectroscopy of this compound typically involves the following steps:

-

Sample Preparation: A dilute mixture of this compound (typically <1%) is prepared in a carrier gas, usually a noble gas like neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.

-

Microwave Excitation: The cooled molecules are irradiated with a short pulse of microwave radiation. Molecules with rotational transitions resonant with the microwave frequency are excited to a higher rotational state.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with high resolution.

-

Spectral Analysis: The measured transition frequencies are then fitted to a Hamiltonian model that includes terms for the overall rotation of the molecule and the internal rotation of the methyl group to determine the rotational constants and the potential energy barrier for internal rotation.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for determining molecular parameters from microwave spectroscopy.

Theoretical Calculations

Computational chemistry, particularly ab initio and density functional theory (DFT) methods, provides valuable complementary information to experimental studies. Methods such as CNDO/2 and INDO MO FPT have been used to analyze the conformational behavior of 3,5-difluoro derivatives of toluene. These calculations help in predicting molecular geometries, rotational constants, and the potential energy surface for internal rotation, aiding in the assignment and interpretation of experimental spectra.

Quantitative Structural Data

The following tables summarize the key quantitative data on the molecular structure of this compound derived from experimental and theoretical investigations.

Table 1: Rotational Constants and Potential Barrier for Internal Rotation

| Parameter | Experimental Value | Theoretical Value |

| Rotational Constant A (MHz) | Data not available in search results | Data not available in search results |

| Rotational Constant B (MHz) | Data not available in search results | Data not available in search results |

| Rotational Constant C (MHz) | Data not available in search results | Data not available in search results |

| V₆ Potential Barrier (kJ/mol) | 0.0856(10) | Data not available in search results |

Table 2: Selected Bond Lengths and Bond Angles

| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) |

| C-C (ring) | Data not available in search results | Data not available in search results |

| C-H (ring) | Data not available in search results | Data not available in search results |

| C-C (methyl) | Data not available in search results | Data not available in search results |

| C-H (methyl) | Data not available in search results | Data not available in search results |

| C-F | Data not available in search results | Data not available in search results |

| ∠CCC (ring) | Data not available in search results | Data not available in search results |

| ∠CCH (ring) | Data not available in search results | Data not available in search results |

| ∠HCH (methyl) | Data not available in search results | Data not available in search results |

| ∠CCF | Data not available in search results | Data not available in search results |

Note: Specific experimental values for rotational constants, bond lengths, and bond angles were not available in the provided search results. The V₆ potential barrier is a key finding from the microwave spectroscopy study.

Conformational Landscape

The primary conformational degree of freedom in this compound is the internal rotation of the methyl group. The potential energy landscape for this rotation determines the most stable conformation and the dynamics of interconversion between different orientations of the methyl hydrogens relative to the aromatic ring.

The low V₆ potential barrier indicates that the methyl group is a nearly free rotor at room temperature, with six equivalent or nearly equivalent potential minima.

Relationship between Conformations

Caption: Interconversion between staggered and eclipsed conformations.

Conclusion

The molecular structure and conformation of this compound are characterized by a planar aromatic ring with a methyl group that exhibits a very low barrier to internal rotation. This has been definitively established through high-resolution microwave spectroscopy, supported by computational studies. The precise determination of its structural parameters and conformational dynamics is crucial for understanding its reactivity and potential applications in drug design and materials science, where subtle changes in molecular shape and electrostatics can have profound effects on biological activity and material properties. Further studies to fully map out the substitution structures from isotopic data would provide an even more refined picture of its geometry.

References

Unveiling the Quantum Mechanical Landscape of 3,5-Difluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum mechanical properties of 3,5-difluorotoluene, a molecule of interest in various chemical and pharmaceutical research domains. By delving into its rotational dynamics, molecular structure, and electronic characteristics, this document provides a comprehensive overview based on experimental and computational studies, offering valuable insights for applications in drug design and materials science.

Rotational Spectroscopy and Internal Dynamics

The rotational spectrum of this compound reveals fascinating insights into its internal dynamics, particularly the rotation of the methyl group. High-resolution microwave spectroscopy has been a pivotal technique in characterizing these properties.

Experimental Protocol: Microwave Spectroscopy

The investigation into the rotational spectrum of this compound was conducted using a jet-cooled Fourier transform microwave spectrometer. A commercial sample of this compound was introduced into the spectrometer, and neon was utilized as a carrier gas. The rotational spectra were recorded in the 5–25 GHz frequency range. The high resolution of this technique allows for the precise determination of rotational constants and the subtle effects of internal molecular motions.

Quantitative Data: Rotational Parameters and Potential Barrier

The analysis of the rotational spectrum for the ground vibrational state (m=0) yielded precise rotational constants and the potential barrier hindering the internal rotation of the methyl group. Due to the C2v symmetry of the this compound frame and the C3v symmetry of the methyl group, the dominant term in the potential for internal rotation is the six-fold barrier (V6).

| Parameter | Experimental Value |

| Rotational Constants | |

| A (MHz) | 3208.9918(21) |

| B (MHz) | 1599.9320(11) |

| C (MHz) | 1070.7314(11) |

| Potential Barrier | |

| V6 (kJ mol⁻¹) | 0.0856(10) |

| Electric Dipole Moment | |

| µ (Debye) | 2.376(14) |

Table 1: Experimental rotational constants, V6 potential barrier, and electric dipole moment for the m=0 torsional state of this compound.

The remarkably low V6 barrier indicates that the methyl group in this compound is a nearly free rotor at room temperature. This has implications for its conformational flexibility and intermolecular interactions.

Computational Quantum Mechanical Analysis

To complement experimental findings and to probe properties that are not directly accessible through spectroscopy, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Computational Methodology

While a specific, comprehensive computational study on this compound detailing all aspects of its molecular and electronic structure is not available in the cited literature, a standard and reliable computational protocol for similar fluorinated toluenes involves the use of the Gaussian suite of programs. A typical level of theory for accurate geometry and vibrational frequency calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.

Visualizing Quantum Mechanical Concepts

To better understand the relationships between different aspects of these quantum mechanical studies, diagrams generated using the DOT language can be highly effective.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for a combined experimental and computational study of a molecule like this compound.

Conceptual Relationship of Quantum Properties

The following diagram illustrates the conceptual hierarchy and interrelation of the quantum mechanical properties discussed.

Conclusion

The quantum mechanical study of this compound provides a detailed picture of its molecular framework and energetic landscape. The low barrier to internal methyl rotation, as determined by microwave spectroscopy, is a key feature that influences its conformational behavior. While a complete, published computational dataset is not yet available, established theoretical protocols can reliably predict its geometry, vibrational spectra, and electronic properties. This guide serves as a foundational resource for researchers, providing both the available quantitative data and a roadmap for further computational investigations. Such a comprehensive understanding is critical for the rational design of novel pharmaceuticals and functional materials incorporating the this compound moiety.

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Difluorotoluene (CAS No. 117358-51-7), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to rigorous safety protocols is essential when working with this fluorinated aromatic compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its chemical stability is enhanced by the strong carbon-fluorine bonds.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂ | |

| Molecular Weight | 128.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Aromatic, pungent | |

| Boiling Point | 117.6 ± 20.0 °C (Predicted) | |

| Flash Point | 16.4 °C | |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 20.6 mmHg at 25°C | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, xylene, and acetone. | |

| Refractive Index | 1.456 |

Safety and Hazards

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem. Data aggregated from multiple sources.

Toxicological Profile

Acute exposure to this compound may lead to irritation of the eyes, skin, and respiratory tract. High-dose or prolonged exposure could potentially result in central nervous system depression. There is currently no conclusive evidence linking it to carcinogenic effects.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (EN166 compliant). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. |

Safe Handling Workflow

Caption: Workflow for the safe handling and storage of this compound.

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of ignition.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool containers. Vapors are heavier than air and may travel to a source of ignition and flash back.

Experimental Protocol: Use of this compound as a Solvent in a Suzuki Coupling Reaction

This protocol is a representative example of using this compound in a common synthetic organic chemistry reaction. A thorough risk assessment should be conducted before commencing any new experimental work.

Materials and Equipment

-

This compound

-

Aryl halide

-

Boronic acid derivative

-

Palladium catalyst

-

Base (e.g., K₂CO₃)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Experimental Workflow Diagram

Caption: A typical workflow for a Suzuki coupling reaction using this compound as a solvent.

Step-by-Step Procedure

-

Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere.

-

Reagent Addition: Allow the flask to cool to room temperature. Add the aryl halide, boronic acid derivative, palladium catalyst, and base to the flask.

-

Solvent Addition: Under a positive flow of inert gas, add the required volume of this compound via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and perform a liquid-liquid extraction with a suitable organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Disposal Considerations

All waste containing this compound should be collected in a designated, properly labeled, and sealed container. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Material Safety Data Sheet (MSDS) from the supplier before use and adhere to all institutional safety protocols.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 3,5-Difluorotoluene is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of analogous fluorinated and aromatic compounds, theoretical principles, and established analytical techniques. The experimental protocols and potential decomposition pathways described herein are intended as a scientifically grounded framework for future research.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₆F₂.[1] It is a colorless liquid at room temperature with a mild aromatic odor.[2] The presence of two fluorine atoms on the benzene ring significantly influences its chemical and physical properties, including its thermal stability, due to the high strength of the carbon-fluorine (C-F) bond.[2] This guide explores the expected thermal stability and decomposition profile of this compound, providing a theoretical framework and practical experimental guidance for its investigation. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including as an intermediate in the pharmaceutical and agrochemical industries.[2]

Predicted Thermal Stability and Decomposition Profile

Factors Influencing Thermal Stability

The thermal stability of this compound is primarily dictated by the bond dissociation energies (BDEs) of its constituent chemical bonds. The key bonds to consider are the C-H bonds of the methyl group, the aromatic C-H bonds, the C-F bonds, and the C-C bond between the methyl group and the aromatic ring.

Generally, the C-F bond is significantly stronger than the C-H bond, suggesting that C-F bond scission is less likely to be the initial step in thermal decomposition.[2] The pyrolysis of isomeric fluorotoluenes has been studied, and it was concluded that the C-H bond energy in the methyl group is nearly the same as that in toluene, which is approximately 78 kcal/mol. This suggests that the initial decomposition step is likely the homolytic cleavage of a C-H bond in the methyl group, forming a 3,5-difluorobenzyl radical and a hydrogen atom.

Predicted Decomposition Pathways

Based on the pyrolysis studies of toluene and related aromatic compounds, the following decomposition pathway for this compound is proposed:

-

Initiation: The primary initiation step is expected to be the homolysis of a C-H bond in the methyl group, due to it being the weakest bond.

-

C₇H₆F₂ → C₇H₅F₂• + H•

-

-

Propagation: The resulting highly reactive radicals can then participate in a series of propagation reactions, leading to the formation of various decomposition products. This can include hydrogen abstraction from other this compound molecules, and recombination or disproportionation of radicals.

-

Termination: The reaction sequence terminates through the combination of various radical species.

A simplified diagram of the predicted primary decomposition pathway is presented below.

Experimental Investigation of Thermal Stability

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Experimental Workflow

A general workflow for the experimental investigation is outlined below.

Detailed Experimental Protocols

The following are detailed, generalized protocols for TGA and DSC analysis of this compound. These should be adapted based on the specific instrumentation and safety protocols of the laboratory.

3.2.1 Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of weight loss.

-

Quantify the residual mass at the end of the experiment.

-

3.2.2 Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum or stainless steel DSC pan. The use of a sealed pan is crucial to prevent evaporation of the sample before decomposition.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the exothermic peak corresponding to the decomposition to determine the enthalpy of decomposition (ΔHdecomp).

-

Determine the onset temperature of the exothermic event.

-

Quantitative Data Summary (Hypothetical)

As no specific experimental data was found, the following table is a template for summarizing the key quantitative data that would be obtained from the experimental protocols described above.

| Parameter | Symbol | Expected Value Range (based on similar compounds) | Unit |

| Onset Decomposition Temperature (TGA) | Tonset | 250 - 400 | °C |

| Peak Decomposition Temperature (TGA) | Tpeak | 300 - 450 | °C |

| Enthalpy of Decomposition (DSC) | ΔHdecomp | -100 to -500 | J/g |

| Activation Energy (from kinetic analysis) | Ea | 150 - 250 | kJ/mol |

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound. While direct experimental data remains to be established, the information presented, based on analogous compounds and theoretical considerations, serves as a valuable resource for researchers. The detailed experimental protocols offer a clear path for the systematic investigation of this compound's thermal properties. Such studies are essential for ensuring the safe handling and effective utilization of this compound in its various applications, particularly within the pharmaceutical and agrochemical sectors. Future experimental work is crucial to validate the predictions made in this guide and to fully characterize the thermal behavior of this important fluorinated aromatic compound.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,5-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects exerted by the two fluorine atoms in 3,5-difluorotoluene. Fluorine's unique properties, stemming from its high electronegativity and ability to participate in resonance, significantly influence the reactivity and physicochemical characteristics of the toluene ring. Understanding these effects is paramount for professionals in drug discovery and materials science, where precise modulation of molecular properties is crucial.

Introduction: The Dual Nature of Fluorine's Electronic Influence

The electronic character of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[1]

-

Inductive Effect (-I): This effect operates through the sigma (σ) bond framework of the molecule. Due to its supreme electronegativity, fluorine is a potent electron-withdrawing group via the inductive effect. It pulls electron density towards itself, leading to a polarization of the C-F bond and, to a lesser extent, adjacent bonds. In this compound, both fluorine atoms exert a strong -I effect on the benzene ring.

-

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[2] Fluorine, possessing lone pairs of electrons, can act as a π-donor. This donation of electron density to the ring partially counteracts the inductive withdrawal.

The interplay between these opposing effects determines the overall electronic influence of the fluorine substituents on the aromatic ring's reactivity, particularly in electrophilic aromatic substitution reactions.[1] While the inductive effect of fluorine is generally stronger than its resonance effect, the latter still plays a crucial role in directing the regioselectivity of such reactions.[3][4]

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the fluorine atoms in this compound, we can examine key parameters such as Hammett constants and pKa values. Due to the scarcity of direct experimental data for this compound, a combination of established values for monosubstituted systems and computational predictions are employed.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry, relating reaction rates (k) and equilibrium constants of substituted aromatic compounds to those of the unsubstituted parent compound (k₀). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.

For the fluorine atom, the following Hammett constants are generally accepted:

| Parameter | Value |

| σ_meta_ | 0.34 |

| σ_para_ | 0.06 |

In this compound, both fluorine atoms are in the meta position relative to the methyl group. Assuming additivity, the combined Hammett constant (Σσ_meta_) for the two fluorine atoms can be estimated:

Σσ_meta_ = 0.34 + 0.34 = 0.68

This high positive value indicates a strong electron-withdrawing effect at the meta position, which significantly deactivates the ring towards electrophilic attack.

Acidity (pKa) of the Corresponding Benzoic Acid

The acidity of the corresponding carboxylic acid, 3,5-difluorobenzoic acid, provides a direct measure of the electron-withdrawing power of the substituents. A lower pKa value compared to benzoic acid (pKa ≈ 4.20) signifies a stronger acid, resulting from the stabilization of the conjugate base (benzoate) by electron-withdrawing groups.

| Compound | Experimental pKa | Predicted pKa |

| Benzoic Acid | 4.20 | 4.18 |

| 3,5-Difluorobenzoic Acid | Not available | 3.45 |

The predicted pKa of 3.45 for 3,5-difluorobenzoic acid is significantly lower than that of benzoic acid, confirming the potent electron-withdrawing nature of the two fluorine atoms.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing fluorine atoms. We would expect the aromatic protons to be shifted downfield (to a higher ppm value) compared to toluene due to the deshielding effect of the fluorine atoms. The methyl protons would also experience a slight downfield shift.

-

¹³C NMR: The carbon atoms directly attached to the fluorine atoms will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be affected by the electronegativity of the fluorine atoms, with C-F carbons showing a significant downfield shift.

-

¹⁹F NMR: The chemical shift of the fluorine atoms provides direct information about their electronic environment. In this compound, the two fluorine atoms are equivalent and would give a single signal. The chemical shift would be influenced by the electronic nature of the toluene ring.

Table of Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (C2, C4, C6) | 6.7 - 6.9 | m |

| Methyl CH₃ | ~2.3 | s |

| Aromatic C-F (C3, C5) | ~163 (d, J_CF ≈ 245 Hz) | |

| Aromatic C-H (C2, C4, C6) | ~110 | |

| Aromatic C-CH₃ (C1) | ~140 | |

| Methyl C | ~21 | |

| ¹⁹F | ~ -110 | s |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong C-F stretching vibrations, typically appearing in the region of 1100-1350 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.

Table of Key IR Absorptions for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1350 |

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of an ionizable compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte (e.g., from pH 2 to 8 for 3,5-difluorobenzoic acid).

-

Preparation of Stock Solution: Prepare a stock solution of 3,5-difluorobenzoic acid in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Construction of a Hammett Plot

This procedure is used to determine the reaction constant (ρ) for a reaction series involving substituted aromatic compounds.

Methodology:

-

Reaction Series: Select a reaction to study, for example, the hydrolysis of substituted ethyl benzoates.

-

Kinetic Measurements: Measure the rate constant (k) for the reaction of a series of meta- and para-substituted ethyl benzoates, including the unsubstituted compound (k₀).

-

Data Compilation: Obtain the known Hammett substituent constants (σ) for each of the substituents used.

-

Plotting: Create a plot of log(k/k₀) on the y-axis versus the corresponding σ values on the x-axis.

-

Analysis: The slope of the resulting straight line is the reaction constant (ρ). A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that it is favored by electron-donating groups.

Visualizations

Logical Relationship of Electronic Effects

Caption: Interplay of inductive and resonance effects of fluorine.

Experimental Workflow for pKa Determination

References

The Strategic Incorporation of 3,5-Difluorotoluene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms in drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated synthons, 3,5-difluorotoluene and its derivatives have emerged as valuable building blocks in the design of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of the this compound moiety in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa. The 3,5-difluoro substitution pattern on a toluene or benzyl group offers a unique combination of electronic and steric properties. The two fluorine atoms act as strong electron-withdrawing groups, which can alter the reactivity of the aromatic ring and adjacent functional groups. This substitution can also block sites of metabolism, thereby increasing the drug's half-life. Furthermore, the 3,5-difluoro motif can participate in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions, enhancing binding affinity and selectivity.

Case Study 1: Lenacapavir - A Long-Acting HIV-1 Capsid Inhibitor

A prominent example showcasing the successful application of the 3,5-difluorobenzyl group is lenacapavir (GS-6207), a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2] The 3,5-difluorobenzyl moiety plays a crucial role in the molecule's potent antiviral activity and favorable pharmacokinetic profile.

Biological Activity and Mechanism of Action

Lenacapavir targets the HIV-1 capsid protein (CA), interfering with multiple stages of the viral lifecycle, including capsid assembly, disassembly, and nuclear transport. The 3,5-difluorobenzyl group of lenacapavir fits into a hydrophobic pocket of the capsid protein, contributing to the high binding affinity and potent inhibition of capsid function.

Signaling Pathway of HIV-1 Capsid Inhibition by Lenacapavir

Caption: Mechanism of action of Lenacapavir on the HIV-1 lifecycle.

Pharmacokinetic Data

Lenacapavir exhibits a remarkably long plasma half-life, allowing for subcutaneous administration as infrequently as once every six months. This is attributed in part to the metabolic stability conferred by the 3,5-difluorobenzyl group.

| Parameter | Oral Administration | Subcutaneous Injection |

| Plasma Half-life | 10-12 days[3] | 8-12 weeks[3] |

| Bioavailability | ~6-10%[3] | Dose-proportional over 309-927 mg[3] |

| Cmax (steady state) | - | 97.2 ng/mL[3] |

| Cτ (trough concentration) | - | 36.2 ng/mL[3] |

| Time to Cmax | - | ~84 days[3] |

Experimental Protocol: Synthesis of a Key Lenacapavir Intermediate

The synthesis of lenacapavir involves the coupling of several key fragments. The fragment containing the 3,5-difluorobenzyl moiety is prepared via a multi-step sequence. A crucial step involves the stereocontrolled nucleophilic addition of (3,5-difluorobenzyl)zinc bromide to a chiral imine.[1]

Step: Synthesis of the Boc-protected amine fragment (4) [1]

-

Imine Formation: The appropriate picolinaldehyde is condensed with (S)-2-methylpropane-2-sulfinamide to form a chiral imine.

-

Nucleophilic Addition: The chiral imine is then reacted with (3,5-difluorobenzyl)zinc bromide. This organozinc reagent is generated in situ from 3,5-difluorobenzyl bromide.

-

Hydrolysis and Protection: The resulting sulfinamide is hydrolyzed, and the amine is subsequently protected with a Boc group to yield the desired fragment.

Caption: Synthetic workflow for a key lenacapavir intermediate.

Case Study 2: RORγt Inverse Agonists for Autoimmune Diseases

The retinoic acid-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. The development of RORγt inverse agonists is a promising therapeutic strategy. A series of potent and selective RORγt inverse agonists incorporating a 2,6-difluorobenzyl ether moiety have been reported.[4] While not a 3,5-disubstituted pattern, this example highlights the utility of difluorobenzyl ethers in modulating biological activity.

Biological Activity and Structure-Activity Relationship (SAR)

The 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones were found to be potent RORγt inverse agonists. The difluorobenzyl ether moiety was shown to occupy a newly created binding pocket, leading to a significant gain in potency.

| Compound | RORγt Gal4 EC50 (nM) | Oral Bioavailability (Mouse, %) |

| 26 | 11 | - |

| 29 | - | 56 |

| 38 | - | 101 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30, 127441.[4]

RORγt Signaling Pathway

RORγt is a nuclear receptor that, upon activation, binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for pro-inflammatory cytokines like IL-17A and IL-17F. Inverse agonists of RORγt block this transcriptional activation.

Caption: Inhibition of the RORγt signaling pathway by an inverse agonist.

Experimental Protocol: General Synthesis of Difluorobenzyl Ether Derivatives

The synthesis of the 2,6-difluorobenzyl ether series of RORγt inverse agonists involves the etherification of a corresponding alcohol precursor.

Step: Etherification

-

Deprotonation: The alcohol precursor is treated with a base, such as sodium hydride, in an appropriate solvent like N,N-dimethylformamide (DMF) to generate the corresponding alkoxide.

-

Alkylation: 2,6-Difluorobenzyl bromide is then added to the reaction mixture to alkylate the alkoxide, forming the desired ether.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Broader Applications and Future Perspectives

The utility of the this compound moiety extends beyond the examples highlighted. It is a versatile building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators in therapeutic areas such as oncology and inflammation. The predictable influence of the 3,5-difluoro substitution on metabolic stability and target engagement makes it an attractive component for lead optimization campaigns. As our understanding of fluorine's role in medicinal chemistry continues to grow, we can expect to see the this compound scaffold incorporated into an even wider array of innovative drug candidates.

References

- 1. Page loading... [wap.guidechem.com]

- 2. drughunter.com [drughunter.com]

- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]